N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and pyrimidine are both heterocyclic aromatic compounds, which are commonly used in the synthesis of pharmaceuticals . The thiophene nucleus has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with different nucleophiles and electrophiles . For example, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated from their spectral information . The presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve oxidative dehydrogenation, annulation, and oxidative aromatization . The reaction can proceed by targeting various parts of DNA such as purine and pyrimidine bases, deoxyribose sugar, and phosphodiester linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis .Scientific Research Applications
Selective Discrimination of Thiophenols
A study by Wang et al. (2012) developed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols. This probe, leveraging intramolecular charge transfer pathways, demonstrated high selectivity and sensitivity, with successful application in determining thiophenols in water samples, indicating its potential for environmental and biological sciences applications (Wang et al., 2012).
Antitumor and Antibacterial Agents
Hafez et al. (2017) synthesized a novel series of compounds, including carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating potent antitumor and antibacterial activities. This work underscores the utility of these compounds in developing new treatments for cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Antibacterial Heterocyclic Compounds
Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, revealing high antibacterial activity across several newly synthesized compounds. This research contributes to the development of novel antibacterial agents, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
Biological Properties of Sulfonamide-derived Compounds
Research by Chohan et al. (2009) synthesized and characterized sulfonamide-derived compounds and their metal complexes, exploring their antibacterial, antifungal, and cytotoxic activity. The study found moderate to significant biological activities, offering insights into the potential biomedical applications of these compounds (Chohan, Shad, & Nasim, 2009).
Multifunctional Antioxidants for Age-related Diseases
Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups, demonstrating protection against cell viability decreases and glutathione levels induced by hydrogen peroxide. This suggests potential applications in preventing age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin, Randazzo, Zhang, & Kador, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase
Mode of Action
It’s known that similar compounds can interact with their targets and cause changes in their function . For instance, some compounds can inhibit the activity of enzymes, thereby affecting the biochemical reactions they catalyze .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in important biochemical pathways . For instance, inhibition of collagen prolyl-4-hydroxylase can affect collagen synthesis, which is a crucial process in tissue repair and remodeling .
Result of Action
Similar compounds have been found to have significant anti-angiogenic and dna cleavage activities . These activities can lead to the inhibition of blood vessel formation and alterations in DNA structure, respectively .
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-15(2)10-5-6-12-9(14-10)8-13-19(16,17)11-4-3-7-18-11/h3-7,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWFGKSQZJKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.